molecular formula C15H17FN6 B2770899 3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380171-97-9

3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No.: B2770899
CAS No.: 2380171-97-9
M. Wt: 300.341
InChI Key: RLHWGOMLVXZNPQ-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a pyridazine ring substituted with a cyclopropyl group and a piperazine moiety linked to a fluoropyrimidine ring. The unique structure of this compound makes it a candidate for various biological and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Piperazine Moiety: The piperazine ring is typically introduced through nucleophilic substitution reactions, where a halogenated pyridazine derivative reacts with piperazine.

    Incorporation of the Fluoropyrimidine Ring: The fluoropyrimidine ring can be attached via nucleophilic aromatic substitution reactions, where a fluorinated pyrimidine derivative reacts with the piperazine-substituted pyridazine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridazine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A fluoroquinolone antibiotic with a similar piperazine moiety.

    Fluoropyrimidine Derivatives: Compounds like 5-fluorouracil, used in cancer treatment.

    Pyridazine Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its combination of a cyclopropyl group, a fluoropyrimidine ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN6/c16-12-9-17-10-18-15(12)22-7-5-21(6-8-22)14-4-3-13(19-20-14)11-1-2-11/h3-4,9-11H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHWGOMLVXZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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